Tataramide B

Description

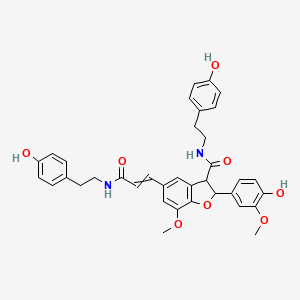

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide is a natural product found in Cannabis sativa, Capsicum annuum var. annuum, and other organisms with data available.

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXVBRNXCRUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Tataramide B from Datura stramonium: A Technical Examination of a Claim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of isolating Tataramide B from the plant Datura stramonium. A thorough review of scientific literature reveals a notable absence of published research detailing a specific protocol for the isolation of this compound from this particular plant species. While a commercial chemical supplier lists Datura stramonium as a source for this compound, this claim is not substantiated by peer-reviewed studies. Research on the phytochemistry of Datura stramonium has led to the isolation of a wide array of other secondary metabolites, including numerous alkaloids, flavonoids, and withanolides. This document, therefore, provides a comprehensive overview of the established methodologies for isolating various compounds from Datura stramonium, which could serve as a foundational approach for the prospective isolation of amides like this compound.

The Enigma of this compound in Datura stramonium

The initial premise of this guide was to provide an in-depth protocol for the isolation of this compound from Datura stramonium. However, extensive searches of scientific databases have not yielded any specific studies that document this process. The only available reference linking this compound to Datura stramonium is from a commercial supplier of chemical compounds[1]. This lack of independent scientific verification makes it difficult to confirm the natural occurrence and isolation of this compound from this plant.

Phytochemical investigations of Datura stramonium have consistently identified a rich and diverse profile of secondary metabolites. The plant is particularly known for its high concentration of tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine[2][3][4]. Other studies have successfully isolated various other compounds, including flavonoids, tannins, saponins, and several withanolides[5][6][7]. One study focusing on the seeds of Datura stramonium resulted in the isolation of twelve different compounds, among them N-trans-feruloyl tryptamine (B22526) and N-trans-ferulicacyl-tyramine, which are structurally related to amides[8][9]. The absence of this compound in these comprehensive analyses suggests that if it is present, it may be in very low concentrations or in specific plant parts or growth stages that have not been thoroughly investigated.

General Methodologies for Compound Isolation from Datura stramonium

Given the lack of a specific protocol for this compound, this section outlines a generalized workflow for the isolation of secondary metabolites from Datura stramonium, based on established methods for other compounds from this plant. This approach can be adapted and optimized for the targeted isolation of an amide compound.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial first steps. Different parts of the Datura stramonium plant (leaves, seeds, stems, roots) contain varying concentrations of secondary metabolites[3]. For a novel isolation, it would be prudent to screen different plant parts. The collected material should be dried in a well-ventilated area, away from direct sunlight, and then ground into a fine powder to increase the surface area for extraction.

Extraction

The choice of solvent is critical for selectively extracting the compound of interest. A sequential extraction with solvents of increasing polarity is a common strategy.

Experimental Protocol: General Solvent Extraction

-

Non-polar Extraction: Macerate the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents. This is typically done at room temperature with constant agitation for 24-48 hours.

-

Intermediate Polarity Extraction: After filtration, the plant residue is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform. Amides may be soluble in these solvents.

-

Polar Extraction: The residue is subsequently extracted with a polar solvent like methanol (B129727) or ethanol (B145695) to isolate more polar compounds.

-

Concentration: Each solvent extract is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

The crude extracts are complex mixtures and require further separation. Column chromatography is the most common technique for this purpose.

Experimental Protocol: Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity can be further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure compound, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase is employed.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the complete structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., amide, hydroxyl, aromatic rings). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about any chromophores present in the molecule. |

Visualizing the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of a secondary metabolite from a plant source.

Conclusion

While the presence and isolation of this compound from Datura stramonium remains unconfirmed in the peer-reviewed scientific literature, the established methodologies for isolating other secondary metabolites from this plant provide a robust framework for future investigations. Researchers aiming to verify the commercial claim and isolate this compound should employ a systematic approach involving multi-solvent extraction and multi-step chromatographic purification. The successful isolation and structural elucidation of this compound would be a valuable addition to the known phytochemistry of Datura stramonium.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aunj.journals.ekb.eg [aunj.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. phytojournal.com [phytojournal.com]

- 6. Pharmacological properties of Datura stramonium L. as a potential medicinal tree: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tnpr-napreg.com [tnpr-napreg.com]

- 8. iomcworld.org [iomcworld.org]

- 9. [Chemical constituents of Datura stramonium seeds] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cleomiscosin A: A Novel Lignan from Datura stramonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cleomiscosin A, a lignan (B3055560) recently identified for the first time in the Solanaceae family from Datura stramonium. This document details its biological activities, experimental protocols for its study, and its potential mechanisms of action, with a focus on its anti-inflammatory and cytotoxic properties.

Introduction

Datura stramonium, commonly known as jimsonweed or thorn apple, has a long history in traditional medicine for treating a variety of ailments.[1][2] While the plant is well-known for its rich content of tropane (B1204802) alkaloids, recent phytochemical investigations have revealed the presence of other classes of bioactive compounds.[1][2] Notably, the lignan cleomiscosin A has been isolated from the seeds of Datura stramonium, marking its first discovery within the Solanaceae family. Lignans (B1203133) are a large group of polyphenolic compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The identification of cleomiscosin A in Datura stramonium opens new avenues for research into the therapeutic potential of this plant and its unique constituents.

Physicochemical Properties of Cleomiscosin A

Cleomiscosin A is a coumarinolignan with the chemical formula C₂₀H₁₈O₈ and a molecular weight of 386.35 g/mol . Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₈ |

| Molecular Weight | 386.35 g/mol |

| IUPAC Name | (2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-[1][3]dioxino[2,3-h]chromen-9-one |

| PubChem CID | 442510 |

Biological Activities of Cleomiscosin A

Cleomiscosin A has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of significant interest for drug development.

Anti-inflammatory Activity

Lignans, as a class of compounds, are known to modulate inflammatory pathways.[3][4] One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] Activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, lignans can effectively reduce the production of these inflammatory mediators.

While direct studies on the effect of cleomiscosin A on NF-κB are still emerging, its structural similarity to other anti-inflammatory lignans suggests a similar mechanism of action. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

Cytotoxic Activity

Cleomiscosin A has also been investigated for its potential as an anticancer agent. Studies on various cancer cell lines have demonstrated its cytotoxic effects. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for cleomiscosin A against different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | 133 | [5] |

| HTB-26 | Breast Cancer | 10-50 | [1] |

| PC-3 | Pancreatic Cancer | 10-50 | [1] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of cleomiscosin A from Datura stramonium and for assessing its biological activities.

Isolation of Cleomiscosin A from Datura stramonium Seeds

Objective: To isolate and purify cleomiscosin A from the seeds of Datura stramonium.

Materials:

-

Dried and powdered seeds of Datura stramonium

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

MCI gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate (B1210297), n-hexane)

-

Rotary evaporator

-

Chromatography columns

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Extraction: The powdered seeds of Datura stramonium (typically around 2.5 kg) are extracted exhaustively with 95% methanol at room temperature. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain the lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing cleomiscosin A are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and MCI gel.

-

Structure Elucidation: The purified compound is identified as cleomiscosin A based on the analysis of its spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, and MS) and comparison with published data.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of cleomiscosin A on cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cleomiscosin A

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of cleomiscosin A (dissolved in DMSO and diluted with medium) for a specified period (e.g., 48 hours). A control group is treated with DMSO alone.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To evaluate the anti-inflammatory activity of cleomiscosin A by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS

-

LPS from Escherichia coli

-

Cleomiscosin A

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates until they reach confluence.

-

Treatment: The cells are pre-treated with various concentrations of cleomiscosin A for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at 540 nm.

-

Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups with that in the LPS-stimulated control group. The IC₅₀ value is then determined.

Visualizing the Mechanism of Action

To illustrate the potential mechanism of action of cleomiscosin A, the following diagrams depict the experimental workflow for its isolation and a proposed signaling pathway for its anti-inflammatory effects.

Caption: Isolation workflow for cleomiscosin A.

Caption: Proposed inhibition of the NF-κB pathway by cleomiscosin A.

Conclusion and Future Directions

The discovery of cleomiscosin A in Datura stramonium highlights the untapped phytochemical potential of this well-known medicinal plant. Its demonstrated anti-inflammatory and cytotoxic activities suggest that cleomiscosin A could be a valuable lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with the NF-κB signaling pathway, and to evaluate its efficacy and safety in preclinical and clinical studies. The development of derivatives of cleomiscosin A may also lead to compounds with enhanced potency and improved pharmacological profiles.

References

Unveiling the Architecture of Tataramide B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B, a lignan (B3055560) isolated from the herb Datura stramonium Linn., presents a noteworthy molecular structure for chemical and pharmacological investigation.[1][2] With a molecular formula of C36H36N2O8 and a molecular weight of 624.69 g/mol , this natural product stands as a subject of interest for its potential biological activities, a common trait among the lignan class of compounds.[1][2] This document serves as a guide to the methodologies and logical framework that would be employed in the elucidation of its chemical structure, based on established analytical techniques in natural product chemistry. While the specific experimental data for this compound's initial structure determination is not publicly available in detail, this guide outlines the standard workflows and data interpretation required for such a scientific endeavor.

Physicochemical Properties and Sourcing

A summary of the fundamental properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 187655-56-7 | [1][2][3][4] |

| Molecular Formula | C36H36N2O8 | [1][2] |

| Molecular Weight | 624.69 g/mol | [1][2] |

| Compound Type | Lignan | [1][2] |

| Appearance | Powder | [2] |

| Natural Source | The herbs of Datura stramonium Linn. | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [1][4] |

Core Methodologies in Structure Elucidation

The determination of a novel chemical structure like this compound from a natural source is a systematic process. It begins with extraction and isolation, followed by a suite of spectroscopic analyses to piece together the molecular puzzle. The logical workflow for such a process is depicted below.

Experimental Protocols

1. Extraction and Isolation:

-

Maceration: Dried and powdered aerial parts of Datura stramonium would be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Solvent Partitioning: The crude extract would then be partitioned between immiscible solvents (e.g., ethyl acetate and water) to achieve a preliminary separation of compounds.

-

Chromatography: The isolation of pure this compound would be achieved through various chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform a bulk separation of the extract's components.

-

High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns (e.g., C18) with a gradient of solvents like acetonitrile (B52724) and water to achieve high-resolution purification of the target compound.

-

2. Spectroscopic Analysis:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and, consequently, the molecular formula (C36H36N2O8).

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable clues about the connectivity of different structural motifs within this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To determine the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure:

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to piece together spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and functional groups to build the complete carbon skeleton.

-

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, based on their characteristic absorption frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores (light-absorbing groups), which can provide information about conjugated systems within the molecule.

Logical Framework for Structure Determination

The process of elucidating the structure of this compound would follow a deductive reasoning pathway, integrating data from the various spectroscopic techniques.

Conclusion

The elucidation of the chemical structure of this compound, a lignan from Datura stramonium, would rely on a synergistic application of isolation techniques and comprehensive spectroscopic analysis. While the specific, detailed data from the original discovery is not widely disseminated, the established methodologies of natural product chemistry provide a clear and robust pathway for determining its molecular architecture. For researchers in drug development, a confirmed structure is the foundational step for total synthesis, structure-activity relationship studies, and the exploration of its pharmacological potential.

References

In-depth Technical Guide on the Spectroscopic Data of Tasiamide B

A Note on Nomenclature: Initial searches for "Tataramide B" (CAS: 187655-56-7) did not yield publicly available spectroscopic data, though the existence of the compound is confirmed by several chemical suppliers. However, a closely named compound, Tasiamide B , has detailed spectroscopic and biological data available in peer-reviewed scientific literature. It is highly probable that "this compound" is a typographical error for "Tasiamide B." This guide will focus on the available data for Tasiamide B.

Introduction

Tasiamide B is a cytotoxic peptide isolated from the marine cyanobacterium Symploca sp.[1][2] It is a linear peptide that features an unusual 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue.[1][2] Tasiamide B has demonstrated significant biological activity, including cytotoxicity against KB cells (a human nasopharyngeal cancer cell line) with an IC50 value of 0.8 μM.[1][2] Further research has explored its potential as a BACE1 inhibitor for Alzheimer's disease and its interaction with skin cancer-related proteins. Given its potent biological profile, the detailed structural and spectroscopic characterization of Tasiamide B is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for Tasiamide B, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols used for its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution MALDI mass spectrometry (HR-MALDI-MS) was used to determine the molecular weight of Tasiamide B.

| Ion | Calculated m/z | Observed m/z | Error (mDa) |

| [M + Na]⁺ | 1001.5318 | 1001.5347 | 2.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of Tasiamide B was elucidated using a combination of 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Tasiamide B.

¹H NMR Data for Tasiamide B

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Lactic Acid | |||

| 2-H | 4.14 | q | 6.8 |

| 3-H₃ | 1.25 | d | 6.8 |

| L-Val | |||

| 2-H | 4.10 | dd | 8.8, 6.8 |

| 3-H | 2.10 | m | |

| 4-H₃ | 0.87 | d | 6.8 |

| 4'-H₃ | 0.85 | d | 6.8 |

| N-Me-L-Gln | |||

| N-CH₃ | 3.14 | s | |

| 2-H | 4.86 | dd | 9.2, 5.2 |

| 3-H₂ | 2.18, 1.95 | m | |

| 4-H₂ | 2.25 | t | 7.4 |

| (2S,3S)-Ahppa | |||

| 2-H₂ | 2.50, 2.38 | m | |

| 3-H | 3.65 | m | |

| 4-H | 4.25 | m | |

| 5-H₂ | 2.75, 2.68 | m | |

| Ph | 7.25-7.15 | m | |

| L-Leu | |||

| 2-H | 4.45 | m | |

| 3-H₂ | 1.65, 1.50 | m | |

| 4-H | 1.60 | m | |

| 5-H₃ | 0.88 | d | 6.4 |

| 5'-H₃ | 0.86 | d | 6.4 |

| N-Me-L-Phe | |||

| N-CH₃ | 2.78 | s | |

| 2-H | 5.45 | t | 7.8 |

| 3-H₂ | 3.10, 2.95 | m | |

| Ph | 7.25-7.15 | m | |

| O-Me-L-Pro | |||

| O-CH₃ | 3.65 | s | |

| 2-H | 4.35 | dd | 8.2, 3.2 |

| 3-H₂ | 2.20, 1.85 | m | |

| 4-H₂ | 1.95, 1.80 | m | |

| 5-H₂ | 3.42, 3.25 | m |

¹³C NMR Data for Tasiamide B

| Position | δC (ppm) |

| Lactic Acid | |

| 1 | 175.4 |

| 2 | 69.4 |

| 3 | 20.8 |

| L-Val | |

| 1 | 172.1 |

| 2 | 58.9 |

| 3 | 31.5 |

| 4 | 19.4 |

| 4' | 18.1 |

| N-Me-L-Gln | |

| 1 | 173.1 |

| 2 | 58.1 |

| 3 | 28.1 |

| 4 | 32.1 |

| 5 | 178.5 |

| N-CH₃ | 30.1 |

| (2S,3S)-Ahppa | |

| 1 | 172.9 |

| 2 | 41.5 |

| 3 | 72.4 |

| 4 | 55.4 |

| 5 | 40.8 |

| C₆ (Ph-C1) | 138.9 |

| C₇/₁₁ (Ph-C2/6) | 129.7 |

| C₈/₁₀ (Ph-C3/5) | 128.8 |

| C₉ (Ph-C4) | 126.7 |

| L-Leu | |

| 1 | 173.5 |

| 2 | 51.8 |

| 3 | 41.8 |

| 4 | 25.2 |

| 5 | 23.2 |

| 5' | 21.5 |

| N-Me-L-Phe | |

| 1 | 171.8 |

| 2 | 58.8 |

| 3 | 38.1 |

| C₄ (Ph-C1) | 137.5 |

| C₅/₉ (Ph-C2/6) | 129.6 |

| C₆/₈ (Ph-C3/5) | 128.7 |

| C₇ (Ph-C4) | 126.9 |

| N-CH₃ | 32.5 |

| O-Me-L-Pro | |

| 1 | 172.6 |

| 2 | 59.8 |

| 3 | 29.5 |

| 4 | 24.1 |

| 5 | 46.9 |

| O-CH₃ | 51.8 |

Experimental Protocols

Extraction and Isolation

The marine cyanobacterium Symploca sp. was collected in Micronesia. The organism was first extracted with a 4:1 mixture of CH₃CN-CH₂Cl₂. Subsequently, it was exhaustively re-extracted with 30% aqueous EtOH. The resulting aqueous extract was then partitioned between n-BuOH and water. The organic residue was subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with 5% MeOH in CHCl₃. The cytotoxic fractions were further purified by reversed-phase C18 HPLC using a gradient of CH₃CN in H₂O to yield pure Tasiamide B.

Caption: Isolation workflow for Tasiamide B.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra were recorded on a Bruker AM-500 spectrometer. The solvent for the NMR experiments was not explicitly stated in the provided information but is typically CDCl₃ or CD₃OD for similar natural products. 2D NMR experiments, including COSY, HMQC, and HMBC, were used to establish the planar structure of Tasiamide B.

-

Mass Spectrometry: High-resolution mass spectral data were obtained using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.

Biological Activity and Signaling Pathways

Tasiamide B has been identified as a cytotoxic agent. Its mechanism of action is an area of active research. One of the studied pathways involves the inhibition of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The Ahppa unit within Tasiamide B is a known component of protease inhibitors, suggesting a potential mechanism for its biological activity.

The inhibition of BACE1 by Tasiamide B would interfere with the amyloidogenic pathway, which is responsible for the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.

References

The Enigmatic Biosynthesis of Tataramide B in Datura Species: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current understanding of the biosynthesis of Tataramide B, a lignan-class compound reported to be sourced from Datura stramonium. A comprehensive review of scientific literature reveals a significant discrepancy: while a commercial supplier identifies Datura stramonium as the origin of this compound, there is a notable absence of peer-reviewed research detailing its isolation from this genus or elucidating its biosynthetic pathway. Consequently, this document serves to highlight this knowledge gap and provides a summary of the available information on this compound, alongside a detailed overview of the well-characterized alkaloid biosynthesis in Datura species as a relevant biochemical context.

This compound: An Uncharacterized Compound from Datura

A commercial chemical supplier, ChemFaces, lists this compound and specifies its natural source as "The herbs of Datura stramonium Linn."[1]. This is currently the sole source linking this compound to the Datura genus.

Chemical and Physical Properties

The available data for this compound is summarized in the table below. It is classified as a lignan, a class of phenylpropanoid dimers.

| Property | Value | Reference |

| CAS Number | 187655-56-7 | [1][2] |

| Molecular Formula | C36H36N2O8 | [1][2] |

| Molecular Weight | 624.69 g/mol | [1][2] |

| Compound Type | Lignan | [1][2] |

| Physical Description | Powder | [1] |

The Hiatus in Scientific Literature

Despite the commercial availability and sourcing information, an exhaustive search of scientific databases and peer-reviewed journals did not yield any publications on the isolation, structural elucidation, or biosynthesis of this compound from Datura species. This lack of data prevents a detailed discussion of its biosynthetic pathway, the enzymes involved, and the regulatory mechanisms. As such, the core requirements for quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound biosynthesis cannot be fulfilled at this time.

Biosynthesis of Characterized Secondary Metabolites in Datura

While information on this compound is absent, the genus Datura is well-known for its rich diversity of other secondary metabolites, particularly tropane (B1204802) alkaloids. Understanding these established pathways provides insight into the biochemical capabilities of these plants.

Overview of Alkaloid Diversity in Datura

The genus Datura is a prolific producer of various classes of alkaloids, including:

-

Tropane Alkaloids : The most prominent and well-studied class, including hyoscyamine (B1674123) and scopolamine[3][4][5].

-

Indole, β-carboline, and Pyrrolidine Alkaloids : Also identified in Datura species[3].

-

Amide Alkaloids : Two new amide alkaloids, (E)-methyl 4-(3-(4-hydroxyphenyl)-N-methylacrylamido) butanoate and 6,7-dimethyl-1-D-ribityl-quinoxaline-2,3(1H,4H)-dione-5'-O-β-D-glucopyranoside, have been isolated from Datura metel[6].

In addition to alkaloids, Datura species also produce other bioactive compounds such as withanolides, flavonoids, and phenolic compounds[5][7][8].

The Tropane Alkaloid Biosynthetic Pathway

The biosynthesis of tropane alkaloids is a well-documented pathway in Datura and other members of the Solanaceae family. The pathway originates from the amino acids ornithine and arginine, which are converted to putrescine. The key steps are outlined below.

The elucidation of the tropane alkaloid pathway has involved a variety of experimental techniques:

-

Tracer Studies : Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled ornithine, putrescine) to Datura root cultures and tracking the incorporation of the label into the final alkaloid products.

-

Enzyme Assays : In vitro characterization of key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) to determine their substrate specificity, kinetics, and optimal reaction conditions.

-

Gene Cloning and Functional Characterization : Identification and cloning of genes encoding biosynthetic enzymes, followed by expression in heterologous systems (e.g., E. coli, yeast) to confirm their function.

-

Gene Silencing (RNAi) : Downregulation of specific biosynthetic genes in Datura to observe the effect on the accumulation of pathway intermediates and final products.

A simplified diagram of the tropane alkaloid biosynthetic pathway is presented below, highlighting the major intermediates and enzymes.

Caption: Simplified biosynthetic pathway of tropane alkaloids in Datura.

Future Directions and Conclusion

The case of this compound underscores the potential for new discoveries even in well-studied medicinal plants like Datura. The discrepancy between commercial claims and the lack of scientific literature presents a clear opportunity for future research.

Key research questions to be addressed include:

-

Confirmation of Presence : Is this compound genuinely a natural product of Datura stramonium? Isolation and rigorous structure elucidation from the plant source are necessary to confirm this.

-

Biosynthetic Pathway : If its presence is confirmed, what is the biosynthetic pathway leading to this compound? As a lignan, it is likely derived from the phenylpropanoid pathway, but the specific enzymes and intermediates are unknown.

-

Biological Activity : What are the pharmacological properties of this compound?

References

- 1. This compound | CAS:187655-56-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. chemfarms.com [chemfarms.com]

- 3. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Two new amide alkaloids from the flower of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and Characterization of Some Phytochemicals from Indian Traditional Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence, Distribution, and Analysis of Alkaloids in Datura stramonium

A Note on Nomenclature: The initial query for "Tataramide B" points to Datura stramonium as a natural source. However, a comprehensive review of the scientific literature indicates that "this compound" is not a recognized phytochemical isolated from this plant. The primary and most studied bioactive compounds in Datura stramonium are the tropane (B1204802) alkaloids, principally hyoscyamine (B1674123), scopolamine (B1681570), and atropine (B194438). This guide will, therefore, focus on the natural occurrence, distribution, and analysis of these well-characterized and medicinally significant alkaloids.

Natural Occurrence and Distribution

Datura stramonium, commonly known as jimsonweed, thorn apple, or devil's snare, is a plant in the nightshade family Solanaceae. It is a well-known source of tropane alkaloids, which are present in all parts of the plant, with varying concentrations depending on the specific organ and the developmental stage of the plant[1].

The principal tropane alkaloids found in D. stramonium are:

-

Hyoscyamine: The levorotatory isomer of atropine.

-

Scopolamine (Hyoscine): Another major tropane alkaloid.

-

Atropine: The racemic mixture of d- and l-hyoscyamine (B7768854), with the biological activity primarily attributed to the l-hyoscyamine enantiomer.

The biosynthesis of these alkaloids primarily occurs in the roots and is then translocated to the aerial parts of the plant, where they accumulate[2].

Quantitative Distribution of Alkaloids in Datura stramonium

The concentration of these alkaloids can vary significantly based on geographical location, climate, and the specific part of the plant. Below is a summary of reported alkaloid content in various parts of D. stramonium.

| Plant Part | Alkaloid | Concentration (% of dry weight or µg/g) | Reference |

| Leaves | Total Alkaloids | 0.25% - 0.45% | [1] |

| Hyoscyamine | 0.4% | [1] | |

| Scopolamine | 0.1% | [1] | |

| Seeds | Total Alkaloids | 0.47% - 0.65% | [1] |

| Atropine | 1283 µg/g | [1] | |

| Scopolamine | 678 µg/g | [1] | |

| Stems | Hyoscyamine | 0.2% | [1] |

| Scopolamine | 0.05% | [1] | |

| Roots | Hyoscyamine | 0.1% | [1] |

| Scopolamine | 0.1% | [1] |

Experimental Protocols

The isolation and quantification of tropane alkaloids from D. stramonium involve several key steps, from extraction to chromatographic analysis.

Extraction of Alkaloids

A common method for extracting alkaloids from plant material is maceration with a polar solvent.

Protocol for Ethanolic Extraction:

-

Sample Preparation: Fresh plant material (leaves, stems, seeds, or roots) is collected and dried at room temperature for several days. The dried material is then ground into a fine powder.

-

Maceration: A known weight of the powdered plant material (e.g., 5 g) is placed in a conical flask. A suitable volume of ethanol (B145695) (e.g., 60 mL of 90% ethanol) is added to the flask[3][4].

-

Extraction: The flask is sealed and left for an extended period (e.g., six days) with occasional shaking to ensure thorough extraction[3].

-

Filtration and Concentration: The mixture is filtered to separate the solid plant material from the liquid extract. The resulting filtrate, containing the alkaloids, is then concentrated, often under reduced pressure using a rotary evaporator, to yield the crude extract[3].

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative identification of alkaloids in the extract.

TLC Protocol:

-

Plate Preparation: A silica (B1680970) gel TLC plate is used as the stationary phase.

-

Sample Application: A small amount of the concentrated plant extract is dissolved in a suitable solvent and spotted onto the baseline of the TLC plate. Standard solutions of atropine and scopolamine are also spotted alongside the sample for comparison.

-

Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase. A commonly used solvent system is a mixture of acetone, water, and ammonia (B1221849) (e.g., in a 90:7:3 ratio)[3]. The chamber is sealed, and the solvent is allowed to ascend the plate by capillary action.

-

Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and the spots are visualized. This can be done under UV light or by spraying with a visualizing agent, such as Dragendorff's reagent, which produces characteristic colored spots for alkaloids. The retention factor (Rf) values of the spots from the extract are compared with those of the standards for identification.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of individual alkaloids.

HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., a C18 column) is used.

-

Mobile Phase: The composition of the mobile phase is optimized for the separation of the target alkaloids. A typical mobile phase might consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Standard Preparation: Standard solutions of known concentrations of atropine and scopolamine are prepared to create a calibration curve.

-

Sample Preparation: The crude extract is dissolved in the mobile phase, filtered through a syringe filter (e.g., 0.45 µm), and a known volume (e.g., 20 µL) is injected into the HPLC system[2].

-

Analysis: The sample is run through the HPLC system, and the alkaloids are separated based on their retention times. The detector measures the absorbance of the eluting compounds at a specific wavelength.

-

Quantification: The concentration of each alkaloid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards[2][4]. For instance, one study reported a total alkaloid quantity of 1.7 mg/mL in a D. stramonium extract using this method[2][4].

Biosynthesis of Tropane Alkaloids

The biosynthesis of tropane alkaloids in D. stramonium is a complex enzymatic process that begins with amino acids. The core tropane ring is derived from putrescine, which itself is formed from either arginine or ornithine. Phenylalanine is the precursor for the tropic acid moiety.

Caption: Simplified biosynthetic pathway of hyoscyamine and scopolamine in Datura stramonium.

Biological Activity and Experimental Workflow

The tropane alkaloids from D. stramonium are known for their anticholinergic properties, which are the basis for their medicinal uses and toxicity. They act as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors. Recently, alkaloids from D. stramonium have been investigated for other activities, including their potential as multi-target inhibitors for biofilm formation, xanthine (B1682287) oxidase, and tyrosinase enzymes[5].

The general workflow for investigating the biological activity of plant extracts is a multi-step process that begins with the crude extract and progresses to the identification of active compounds.

Caption: A generalized workflow for the bioassay-guided isolation of bioactive compounds.

Conclusion

While the term "this compound" does not correspond to a known compound from Datura stramonium in the established scientific literature, the plant is a rich source of the tropane alkaloids hyoscyamine, scopolamine, and atropine. These compounds are distributed throughout the plant, with the highest concentrations typically found in the leaves and seeds. Standard phytochemical techniques, including solvent extraction, TLC, and HPLC, are well-established for the isolation and quantification of these alkaloids. Their biosynthesis is a complex pathway originating from common amino acids. The significant pharmacological activities of these compounds continue to make D. stramonium a subject of interest for phytochemical and pharmacological research.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Bio Chemical Analysis of Datura Stramonium Extract | PDF [scribd.com]

- 5. In Vitro and In Silico Assessment of Datura stramonium Flower Alkaloids as Multi-Target Inhibitors of Biofilm Formation, Xanthine Oxidase, and Tyrosinase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Tataramide B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities of Tataramide B. This guide, therefore, presents a proposed framework for its preliminary biological screening based on the known activities of extracts from its source, Datura stramonium, and the general pharmacological properties of the lignan (B3055560) class of compounds. All experimental protocols and depicted pathways represent standardized methodologies for the initial evaluation of a novel natural product.

Introduction

This compound is a lignan compound isolated from Datura stramonium.[1] Lignans (B1203133) are a large group of polyphenolic compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Extracts from Datura stramonium have demonstrated antioxidant, antifungal, and insecticidal properties, suggesting that its constituent compounds, such as this compound, may possess valuable bioactive potential.[4][5][6]

This document outlines a recommended series of in vitro assays to conduct a preliminary biological screening of this compound. It provides detailed experimental protocols and a logical workflow to assess its potential as a therapeutic agent.

Proposed Screening Workflow

A tiered approach is recommended for the initial screening of this compound. This workflow prioritizes the assessment of general cytotoxicity before proceeding to more specific activity-based assays.

Caption: Proposed workflow for the preliminary biological screening of this compound.

Foundational Assays: Cytotoxicity and Antioxidant Potential

Cytotoxicity Assessment

Evaluating the cytotoxic profile of this compound is a critical first step to determine its therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Description | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| HEK293 | Human Embryonic Kidney (Normal) | > 100 | 1.5 |

| MCF-7 | Human Breast Cancer | 25.4 | 0.9 |

| A549 | Human Lung Cancer | 42.1 | 1.2 |

| RAW 264.7 | Murine Macrophage | 75.8 | 5.3 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[7]

Table 2: Hypothetical Antioxidant Activity of this compound

| Assay | Parameter | This compound | Ascorbic Acid (Positive Control) |

| DPPH | IC₅₀ (µg/mL) | 18.5 | 4.2 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the test compound or control to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

-

IC₅₀ Determination: Plot the scavenging percentage against the concentration to determine the IC₅₀ value.

Specific Bioactivity Screening

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[8][9]

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Assay System | Parameter | This compound | Dexamethasone (Positive Control) |

| LPS-stimulated RAW 264.7 cells | NO Inhibition IC₅₀ (µM) | 32.7 | 8.5 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before inducing inflammation.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells for a negative control (cells only), a vehicle control, and a positive control (LPS + Dexamethasone).

-

Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

Hypothetical Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of many natural products involves the downregulation of the NF-κB signaling pathway. This compound could potentially inhibit this pathway, leading to a reduction in the expression of pro-inflammatory enzymes and cytokines.

Caption: Hypothetical mechanism of anti-inflammatory action for this compound.

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]

Table 4: Hypothetical Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) | Positive Control (MIC, µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 | Vancomycin (1) |

| Escherichia coli | Gram-negative | >128 | Ciprofloxacin (0.5) |

| Candida albicans | Fungus | 32 | Fluconazole (2) |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a control with a standard antibiotic/antifungal agent.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This guide proposes a systematic approach for the initial biological evaluation of this compound. Based on the hypothetical data presented, if this compound demonstrates moderate to high activity in any of these primary screens (e.g., cytotoxicity against cancer cells, significant antioxidant or anti-inflammatory effects) with low toxicity to normal cells, further investigation would be warranted. Subsequent studies should focus on elucidating the specific molecular mechanisms of action, followed by validation in more complex cellular and in vivo models. The lack of current data on this compound highlights an opportunity for novel research in the field of natural product drug discovery.

References

- 1. This compound | CAS:187655-56-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of lignans | Semantic Scholar [semanticscholar.org]

- 4. iomcworld.org [iomcworld.org]

- 5. Datura stramonium Flowers as a Potential Natural Resource of Bioactive Molecules: Identification of Anti-Inflammatory Agents and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells | MDPI [mdpi.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of Tataramide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxic activity of Tataramide B is not currently available in the public domain. This guide provides a comprehensive overview based on the known cytotoxic activities of its chemical class (lignans) and its source (Datura stramonium). The experimental protocols and potential mechanisms described are based on studies of structurally related lignans (B1203133) and are intended to serve as a foundational resource for future research on this compound.

Introduction

This compound is a lignan (B3055560) compound isolated from the medicinal plant Datura stramonium. Lignans are a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units and are known for a wide range of biological activities, including anticancer properties. While the specific cytotoxic profile of this compound has not been detailed in published literature, the broader class of lignans has been extensively studied, revealing significant potential as cytotoxic agents against various cancer cell lines. This technical guide synthesizes the available information on lignan cytotoxicity to infer the potential activities and mechanisms of this compound, providing a framework for its investigation as a potential therapeutic agent.

Inferred Cytotoxic Activity of Lignans (A Proxy for this compound)

Numerous lignans have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The cytotoxic activity is often dose- and time-dependent. Below is a summary of IC50 values for various lignans against different human cancer cell lines, which may serve as a reference for designing experiments with this compound.

Table 1: Summary of In Vitro Cytotoxicity of Various Lignans

| Lignan Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nordihydroguaiaretic acid | Colorectal adenoma cells | 1.9 ± 0.5 | [1] |

| Epiashantin | Colorectal adenoma cells | 9.8 ± 4.5 | [1] |

| Arctigenin | Colorectal carcinoma cells | 16.5 ± 8.5 | [1] |

| Matairesinol | HL-60 | 2.7–17 | [2] |

| Dihydroguaiaretic acid | HL-60 | ~30 | [3] |

| (8R,8'R)-9-butyl DGA derivative | HL-60 | ~6 | [3] |

| Meso-dihydroguaiaretic acid | H358 (Lung Cancer) | 10.1 | [4] |

| Squamosamide | KB (Oral Cancer), PC9 (Lung Cancer) | 6.8–8.7 | [5] |

| Cannabisin M | PC9 (Lung Cancer) | 6.9–9.4 |[5] |

Potential Mechanisms of Cytotoxic Action

Based on studies of related lignans, the cytotoxic activity of this compound may be mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Lignans are known to induce apoptosis in cancer cells through various signaling pathways. Key molecular events often observed include:

-

Mitochondrial Pathway (Intrinsic Pathway): This is a common mechanism for lignan-induced apoptosis. It involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][6]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival. Many lignans have been shown to upregulate Bax and downregulate Bcl-2 and Bcl-xL, thereby promoting apoptosis.[1][7]

-

Caspase Activation: The activation of caspases is a hallmark of apoptosis. Lignans can induce the cleavage and activation of key caspases, such as caspase-3 and caspase-9, which are responsible for the execution phase of apoptosis.[5]

Cell Cycle Arrest

In addition to apoptosis, some lignans can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[8] This prevents the cells from dividing and can ultimately lead to apoptosis.

Potential Signaling Pathways

The cytotoxic effects of lignans are often mediated by complex signaling pathways. While the specific pathways modulated by this compound are unknown, related compounds have been shown to affect:

-

Wnt/β-catenin Pathway: Some lignan compositions have been suggested to inhibit the Wnt/Wg pathway, which is often dysregulated in cancer.[6]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway is another mechanism by which some lignans may exert their anti-cancer effects.[9]

-

Topoisomerase II Inhibition: Podophyllotoxin, a well-known lignan, and its derivatives act as topoisomerase II inhibitors, preventing DNA replication and leading to cell death.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the in vitro cytotoxic activity of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, HL-60 for leukemia) and a non-cancerous cell line (e.g., human fibroblasts) should be used to assess both cytotoxicity and selectivity.

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

References

- 1. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and anti-tumor activities of lignans from the seeds of Vietnamese nutmeg Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of Tataramide B: A Technical Guide

For Immediate Release

[City, State] – [Date] – Tataramide B, a lignanamide first isolated from Acorus tatarinowii and also found in Datura stramonium, is a natural compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information regarding the potential pharmacological relevance of this compound, with a focus on presenting the foundational knowledge that may spur further investigation into its therapeutic applications.

While extensive pharmacological data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished in accessible scientific literature, this document serves to consolidate the existing information and provide a framework for future research endeavors.

Compound Profile

This compound belongs to the lignanamide class of natural products. Lignanamides are compounds characterized by a lignan (B3055560) core linked to an amino acid or an amine-containing moiety through an amide bond. This structural class is known to exhibit a range of biological activities, suggesting that this compound may possess therapeutic properties worthy of exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₃₆N₂O₈ |

| Molecular Weight | 624.68 g/mol |

| CAS Number | 187655-56-7 |

| Natural Sources | Acorus tatarinowii, Datura stramonium |

Potential Pharmacological Relevance

Based on the known biological activities of the broader lignanamide class and the traditional medicinal uses of the plants from which this compound is isolated, several potential areas of pharmacological relevance can be hypothesized. It is crucial to note that these are projections based on related compounds and not on direct, published evidence for this compound itself.

-

Anti-inflammatory Activity: Many lignans (B1203133) and amides exhibit anti-inflammatory properties. Future studies could investigate the effect of this compound on key inflammatory mediators and signaling pathways.

-

Neuroprotective Effects: Acorus tatarinowii has been traditionally used for neurological conditions. Research into the potential of this compound to protect neuronal cells from damage would be a valuable pursuit.

-

Anticancer Properties: The cytotoxic potential of lignanamides against various cancer cell lines is an active area of research. Screening this compound for anticancer activity could reveal promising therapeutic leads.

Framework for Future Experimental Investigation

To unlock the full pharmacological potential of this compound, a systematic and rigorous experimental approach is required. The following outlines a potential workflow for researchers and drug development professionals.

Detailed Methodological Considerations

While specific protocols for this compound are not available, the following provides a general outline for key experimental assays that would be pertinent to its pharmacological evaluation.

Table 2: Proposed Methodologies for Pharmacological Screening of this compound

| Assay | Objective | General Protocol |

| MTT Assay | To assess the cytotoxic effect of this compound on various cell lines. | 1. Seed cells in a 96-well plate and allow to adhere overnight.2. Treat cells with varying concentrations of this compound for 24-72 hours.3. Add MTT solution and incubate for 2-4 hours.4. Solubilize formazan (B1609692) crystals with DMSO.5. Measure absorbance at 570 nm. |

| Nitric Oxide (NO) Assay (Griess Test) | To evaluate the anti-inflammatory potential by measuring NO production in LPS-stimulated macrophages. | 1. Culture macrophages (e.g., RAW 264.7) in a 96-well plate.2. Pre-treat cells with this compound for 1 hour.3. Stimulate with lipopolysaccharide (LPS) for 24 hours.4. Collect supernatant and mix with Griess reagent.5. Measure absorbance at 540 nm. |

| Western Blot Analysis | To investigate the effect of this compound on specific signaling proteins. | 1. Treat cells with this compound and/or a stimulant.2. Lyse cells and quantify protein concentration.3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.4. Block the membrane and incubate with primary and secondary antibodies.5. Visualize protein bands using chemiluminescence. |

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a potential mechanism of action for this compound could involve the modulation of key inflammatory or cell survival signaling pathways. The following diagram illustrates a hypothetical scenario where this compound might inhibit the NF-κB pathway, a central regulator of inflammation.

Conclusion and Future Directions

This compound represents an intriguing natural product with unexplored pharmacological potential. The information presented in this guide, while based on limited direct evidence, provides a solid foundation and a clear roadmap for future research. The scientific community is encouraged to undertake detailed studies to isolate, characterize, and evaluate the biological activities of this compound. Such efforts will be instrumental in determining its true therapeutic relevance and could pave the way for the development of novel drugs for a variety of diseases.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only. Further research is required to validate any of the hypothesized pharmacological activities of this compound.

The Thorn Apple's Treasure: A Technical Guide to the Discovery of Novel Bioactive Compounds from Datura

For Researchers, Scientists, and Drug Development Professionals

The genus Datura, commonly known as thorn apple or jimsonweed, has for centuries been recognized for its potent medicinal and toxic properties. Belonging to the Solanaceae family, these plants are a rich reservoir of a diverse array of bioactive secondary metabolites.[1] While historically infamous for their hallucinogenic effects, modern analytical techniques have unveiled a complex chemical profile, offering a promising frontier for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the key bioactive compounds isolated from Datura species, detailed experimental protocols for their extraction and analysis, and an exploration of their known mechanisms of action.

Key Bioactive Compounds from Datura

The bioactivity of Datura species is primarily attributed to two major classes of compounds: tropane (B1204802) alkaloids and withanolides.[3][4] However, various species also contain other phytochemicals such as flavonoids, phenolic compounds, tannins, and saponins (B1172615) that contribute to their overall pharmacological profile.[5][6][7]

Tropane Alkaloids

Tropane alkaloids are the most well-known and studied compounds in Datura, responsible for the plants' potent anticholinergic effects.[3] The primary tropane alkaloids include atropine (B194438) (a racemic mixture of hyoscyamine) and scopolamine (B1681570).[1][3] These compounds are antagonists of muscarinic acetylcholine (B1216132) receptors, leading to a range of physiological effects.[3] Their concentrations can vary significantly depending on the plant species, the specific organ, and the developmental stage.

Withanolides

Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane (B1235598) framework.[8] A growing body of research has highlighted their significant anti-inflammatory, cytotoxic, and immunosuppressive properties.[8][9][10] Several novel withanolides have been isolated from Datura species, demonstrating potent inhibitory effects on nitric oxide (NO) production in activated macrophages, a key process in inflammation.[8][9][10][11]

Other Bioactive Constituents

Datura species also synthesize a variety of other phytochemicals, including flavonoids, phenols, and tannins, which are known for their antioxidant properties.[12][13][14] Saponins, glycosides, and various other secondary metabolites have also been identified, contributing to the complex pharmacology of these plants.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Datura species, providing a comparative overview of compound yields and bioactivity.

Table 1: Tropane Alkaloid Content in Datura Species

| Species | Plant Part | Atropine (µg/g) | Scopolamine (µg/g) | Reference |

| D. stramonium | Seeds | 1283 | 678 | [5] |

| D. stramonium | Leaves | 0.4% of total alkaloids | 0.1% of total alkaloids | [5] |

| D. stramonium | Stems | 0.2% of total alkaloids | 0.05% of total alkaloids | [5] |

| D. stramonium | Roots | 0.1% of total alkaloids | 0.1% of total alkaloids | [5] |

Table 2: Anti-inflammatory Activity of Withanolides from Datura Species

| Compound | Datura Species | Bioassay | IC50 (µM) | Reference |

| Dmetelin A | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 17.8 | [8] |

| Dmetelin B | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 33.3 | [8] |

| Dmetelin C | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 28.6 | [8] |

| Dmetelin D | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 11.6 | [8] |

| 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 14.9 | [8] |

| Datinolide A | D. inoxia | NO Inhibition (LPS-induced RAW 264.7 cells) | 10.33 | [9] |

| Daturmetelide A | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 13.74 | [10] |

| Daturmetelide G | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 13.92 | [10] |

| Daturafoliside L | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 9.37 - 18.64 | [11] |

| Daturafoliside M | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 9.37 - 18.64 | [11] |

| Daturafoliside T | D. metel | NO Inhibition (LPS-induced RAW 264.7 cells) | 9.37 - 18.64 | [11] |

Table 3: Antioxidant Activity of Datura Extracts

| Datura Species | Plant Part | Solvent Extract | Assay | IC50 (µg/mL) | Reference |

| D. stramonium | Flowers | 80% Methanol | DPPH Scavenging | - | [15] |

| D. stramonium | Seeds | 80% Methanol | DPPH Scavenging | 94.87 | [15] |

| D. stramonium | Leaves | 80% Methanol | DPPH Scavenging | - | [15] |

| D. metel | Seeds | Hydroalcoholic | Antioxidant Action | 25.78 | [16] |

| D. metel | Seeds | Methanolic | Antioxidant Action | 28.34 | [16] |

| D. innoxia | Leaves | Ethanolic | DPPH Radical Scavenging | 91.398 | [14] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of bioactive compounds from Datura, as well as protocols for assessing their biological activity.

Extraction of Bioactive Compounds

Objective: To extract a broad range of secondary metabolites from Datura plant material.

Protocol for Ethanolic Extraction:

-

Plant Material Preparation: Collect fresh plant material (leaves, stems, seeds, or flowers) and air-dry in the shade. Grind the dried material into a fine powder using a mechanical grinder.[17]

-

Maceration: Soak the powdered plant material in 30-60% ethanol (B145695) at a mass-to-volume ratio of 1:10 to 1:20 (g/mL).[17]

-

Extraction: Maintain the mixture at a temperature of 50-80°C for 2-6 hours with continuous stirring. Repeat the extraction process three times to ensure maximum yield.[17]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.[18]

-

Storage: Store the crude extract at 4°C for further analysis.[18]

Phytochemical Screening

Objective: To qualitatively identify the major classes of phytochemicals present in the crude extract.

Protocols:

-